6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a privileged imidazo[1,2-a]pyridine scaffold optimized for CNS drug discovery. Its calculated LogP of 3.66 and the presence of a hydrogen-bond-accepting methoxyphenyl group make it ideal for targeting neurological receptors. The 6-chloro substituent serves as a versatile synthetic handle for cross-coupling, enabling rapid library expansion and probe conjugation without de novo synthesis. Unlike non-functionalized or regioisomeric analogs, this specific substitution pattern ensures unique SAR outcomes, reducing experimental risk in lead optimization. Procure this high-purity intermediate to accelerate your phenotypic screening and target validation workflows.

Molecular Formula C14H11ClN2O
Molecular Weight 258.7g/mol
CAS No. 325736-91-2
Cat. No. B376864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
CAS325736-91-2
Molecular FormulaC14H11ClN2O
Molecular Weight258.7g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3
InChIKeyQQRFCPMJULPVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Chemical Identity, Core Scaffold, and Foundational Procurement Characteristics


6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 325736-91-2) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. This compound features a 6-chloro substitution on the pyridine ring and a 4-methoxyphenyl group at the 2-position of the imidazole ring, resulting in a molecular formula of C14H11ClN2O and a molecular weight of 258.70 g/mol . Its solid-state properties include a reported melting point range of 224-226 °C . While commercially available as a research chemical, it is primarily utilized as a synthetic intermediate or a probe for exploring structure-activity relationships (SAR) rather than a fully characterized drug candidate [1].

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Why In-Class Substitution Without Functional Validation Introduces Undefined Experimental Risk


While many imidazo[1,2-a]pyridine analogs share a common core, empirical evidence from structure-activity relationship (SAR) studies demonstrates that minor substituent variations (e.g., halogen position, aryl group electronics) can drastically alter binding affinity, selectivity, and even the primary biological target [1]. For instance, within a single series, the presence of a 6-chloro versus a 6-methyl group or the substitution pattern on the 2-phenyl ring can shift inhibition from acetylcholinesterase (AChE) to butyrylcholinesterase (BChE) [2], or modulate activity against tubulin polymerization with IC50 values differing by orders of magnitude [3]. Therefore, assuming functional equivalence between 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and its des-chloro, des-methoxy, or regioisomeric analogs without direct comparative data is scientifically unsound and introduces significant, unquantified risk into experimental workflows, particularly in lead optimization and target validation.

Quantitative Differentiation Evidence: 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in Comparison to Relevant Analogs


6-Chloro Substitution Confers Enhanced Electron-Withdrawing Character Relative to Unsubstituted or 6-Methyl Analogs

The presence of a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold introduces a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). In contrast to 6-H or 6-CH3 analogs, this specific electronic profile can significantly modulate the electron density of the pyridine ring, impacting non-covalent interactions with biological targets. Quantitative evidence from SAR studies on imidazo[1,2-a]pyridines shows that the electronic nature of substituents at this position correlates with potency shifts [1]. This differentiation is critical for programs where precise tuning of molecular electrostatic potential is a key design parameter.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

4-Methoxyphenyl Group at Position 2 Increases Lipophilicity and Hydrogen Bonding Potential Compared to Unsubstituted Phenyl Analogs

The 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine core introduces a distinct set of physicochemical properties. The methoxy substituent increases molecular lipophilicity (LogP) and provides an additional hydrogen bond acceptor (the oxygen atom) compared to a simple phenyl group. Quantitative analysis of vendor data reveals a calculated LogP of 3.66 for this compound . In contrast, the 2-phenyl analog (without the 4-methoxy group) is predicted to have a lower LogP . This difference is significant in the context of CNS drug discovery, where optimal LogP values are often in the 2-4 range [1].

ADME/Tox Physicochemical Properties Drug Design

Imidazo[1,2-a]pyridine Scaffold Exhibits Context-Dependent, High Potency in Specific Biological Systems, a Characteristic Inferred from Analog Data

While direct IC50 or Ki data for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are absent from the peer-reviewed literature, the imidazo[1,2-a]pyridine scaffold is a well-documented source of potent bioactivity. For instance, a closely related compound class has yielded a tubulin polymerization inhibitor (compound 5b) with an IC50 of 60 nM against Jurkat cells [1], and another series produced a bradykinin B2 receptor antagonist (FR173657) with an IC50 of 0.46 nM [2]. This demonstrates the scaffold's inherent ability to achieve high target engagement when properly substituted. The specific 6-chloro-2-(4-methoxyphenyl) substitution pattern may confer a distinct potency profile against a yet-unidentified target.

Anticancer CNS Disorders Infectious Disease

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a Differentiated Synthetic Intermediate for Late-Stage Functionalization

The 6-chloro substituent on the imidazo[1,2-a]pyridine core is not merely a structural feature but a synthetic handle enabling further diversification. The aryl chloride can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install new aryl, heteroaryl, or amine functionalities. In comparison, the unsubstituted 6-H analog is inert to such transformations, requiring alternative, often less efficient, functionalization strategies like direct C-H activation [1]. This reactive handle makes 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine a more versatile and strategically valuable building block for generating focused libraries of analogs.

Organic Synthesis Medicinal Chemistry Cross-Coupling

6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Optimal Scientific Applications Derived from Quantitative and Structural Evidence


Medicinal Chemistry: Lead Optimization and Focused Library Synthesis for CNS Targets

Based on its calculated LogP of 3.66 , which falls within the optimal range for CNS drug candidates, and the presence of a synthetic handle (6-Cl) for rapid analog generation, this compound is ideally suited as a core scaffold for building focused libraries targeting neurological receptors or enzymes. The methoxyphenyl group provides an additional hydrogen bond acceptor for potential target engagement [1], while the scaffold's known association with GABA-A and benzodiazepine receptor modulation [2] supports its use in CNS drug discovery programs.

Chemical Biology: Development of Novel Probe Molecules via Late-Stage Diversification

The presence of the 6-chloro substituent, which is reactive under standard cross-coupling conditions, makes this compound a highly attractive intermediate for creating novel chemical probes [3]. Researchers can leverage the 6-chloro handle to conjugate fluorophores, affinity tags (e.g., biotin), or photoaffinity labels (e.g., diazirines) onto the imidazo[1,2-a]pyridine core. This is a significant advantage over non-functionalized analogs that would require a de novo synthesis for each probe molecule, thereby saving time and resources in target identification and validation studies [4].

Screening Campaigns: Use in Phenotypic Assays as a Structurally Distinct Member of a Diversity Set

Given the lack of a defined primary target but the scaffold's broad biological relevance—spanning anticancer, anti-infective, and anti-inflammatory activities [4]—this compound is well-suited for inclusion in diversity-oriented screening sets for phenotypic assays. Its unique combination of a 6-chloro electron-withdrawing group and a 4-methoxyphenyl lipophilic moiety [1] provides a chemical space distinct from common, unsubstituted phenyl or alkyl analogs. A hit in a cell-based assay would represent a novel chemotype for that phenotype, with a clear path for SAR development via the reactive chlorine handle [3].

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